molecular formula C25H23N3O3S2 B2920325 N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 313549-98-3

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2920325
CAS No.: 313549-98-3
M. Wt: 477.6
InChI Key: HSAKTFGUEUORGJ-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a thiazol-2-ylidene derivative featuring a naphthalene substituent at the 4-position of the thiazole ring and a piperidine-sulfonyl benzamide moiety. Its Z-configuration at the thiazole-imine bond is critical for its electronic and steric properties.

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c29-24(19-11-13-20(14-12-19)33(30,31)28-15-4-1-5-16-28)27-25-26-23(17-32-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKTFGUEUORGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis induction. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

This analog () shares the thiazol-2-ylidene core but differs in substituents:

  • 4-Methylbenzamide vs. 4-(piperidine-1-sulfonyl)benzamide : The methyl group in the analog reduces steric bulk compared to the piperidine-sulfonyl group in the target compound. This difference likely impacts solubility, with the sulfonyl-piperidine moiety enhancing water solubility via hydrogen bonding.
  • Naphthalene vs.
  • Crystallographic Data : The analog has a mean σ(C–C) = 0.002 Å and an R factor of 0.038, indicating high structural precision . Similar data for the target compound would clarify its conformational stability.
Table 1: Structural Comparison
Feature Target Compound Analog ()
Core Structure 2,3-Dihydro-1,3-thiazol-2-ylidene 2,3-Dihydro-1,3-thiazol-2-ylidene
Aromatic Substituent Naphthalen-1-yl 2-Methoxyphenyl/4-phenyl
Benzamide Substituent 4-(Piperidine-1-sulfonyl) 4-Methyl
Crystallographic Precision Not reported σ(C–C) = 0.002 Å, R = 0.038

Sulfonamide-Containing Analogs ( and )

Compounds with sulfonamide groups, such as 4-(4-X-phenylsulfonyl)benzoic acid hydrazides () and imidazole-sulfonamide derivatives (), highlight the role of sulfonyl groups in biological activity:

  • Antimicrobial/Anticancer Activity : In , sulfonamide-linked imidazoles showed antifungal and antibacterial activity, with substituents like thiazol-4-yl enhancing potency. The target compound’s piperidine-sulfonyl group may similarly interact with microbial enzymes or cancer-related kinases .
  • Synthesis Routes: The target compound’s synthesis likely parallels methods in , where sulfonyl groups are introduced via Friedel-Crafts reactions or nucleophilic substitutions.
Table 2: Functional Group Impact on Activity
Compound Type Key Substituent Observed Activity
Target Compound Piperidine-1-sulfonyl Hypothesized kinase inhibition
Imidazole-sulfonamide () Thiazol-4-yl Antibacterial (MIC ≤ 2 µg/mL)
1,2,4-Triazole () Halogenated phenylsulfonyl Unreported biological data

Electronic and Tautomeric Considerations

  • IR Spectral Data: reports ν(C=S) at 1247–1255 cm⁻¹ for thione tautomers, while ν(S–H) (~2500–2600 cm⁻¹) is absent. If the target compound exhibits similar tautomerism, its reactivity in biological systems could differ from non-tautomeric analogs .
  • Piperidine vs. Methyl Substituents : The electron-donating piperidine group in the target compound may stabilize the thiazole-imine system via resonance, whereas methyl groups () provide steric shielding without significant electronic effects .

Biological Activity

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a thiazole moiety with a naphthalene ring and a piperidine sulfonamide group. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 350.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar thiazole structures have demonstrated significant antimicrobial properties against various bacterial strains. For instance, thiazole derivatives have shown efficacy comparable to standard antibiotics like norfloxacin .
  • Enzyme Inhibition : The sulfonamide group in the structure is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are important targets in treating conditions like glaucoma and Alzheimer's disease .
  • Anticonvulsant Properties : Thiazole derivatives have been studied for their anticonvulsant effects, with some compounds showing high efficacy in preventing seizures in animal models .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial activity of thiazole-containing compounds. For example, one study demonstrated that certain thiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the naphthalenic structure enhances this activity .

Enzyme Inhibition Assays

Research has shown that the compound can inhibit key metabolic enzymes. For instance, in vitro assays have indicated that it effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential for treating neurodegenerative disorders .

Case Studies

  • Case Study 1 : A study involving a synthesized analog of the compound revealed significant anticonvulsant activity in rodent models. The compound eliminated tonic extensor phases during induced seizures, showcasing its potential as an antiepileptic agent .
  • Case Study 2 : Another investigation focused on the antibacterial properties of related thiazole compounds found that modifications to the naphthalene ring could enhance activity against resistant bacterial strains, highlighting the importance of structural optimization .

Data Table: Biological Activities Overview

Activity TypeAssessed EffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionAChE and BChE inhibition (IC50 values)
AnticonvulsantSignificant seizure prevention in models

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